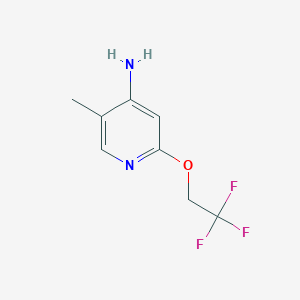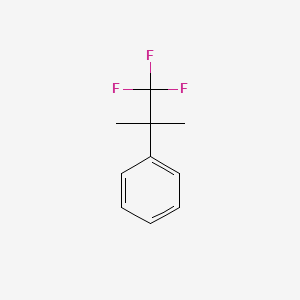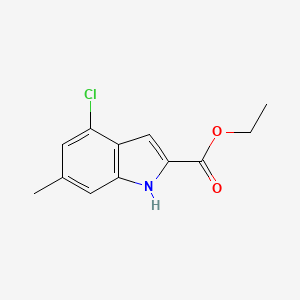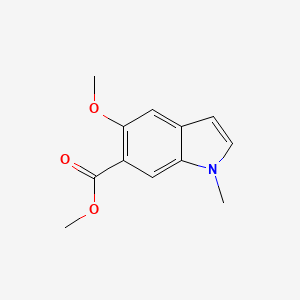![molecular formula C10H8N2O3 B13906168 6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make spiropyrans valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the reaction of indoline derivatives with nitroalkenes under specific conditions. One common method includes the cyclization of indoline with a nitroalkene in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Analyse Chemischer Reaktionen
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce nitroso compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo reversible isomerization between the spirocyclic (closed) form and the merocyanine (open) form. This isomerization is triggered by light, temperature, or changes in pH. The spirocyclic form is typically colorless, while the merocyanine form is colored .
The molecular targets and pathways involved in its action depend on the specific application. In photopharmacology, for example, the compound can interact with biological targets only when in its active (merocyanine) form, allowing precise control over its activity using light.
Vergleich Mit ähnlichen Verbindungen
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique among spiropyrans due to its specific structural features and photochromic properties. Similar compounds include:
Spirooxazines: Another class of photochromic compounds that undergo similar isomerization reactions but have an oxazine ring instead of an indoline ring.
Diarylethenes: Compounds that also exhibit photochromism but have a different mechanism involving the reversible formation of a cyclohexadiene ring.
The uniqueness of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific nitro and cyclopropane substituents, which confer distinct photochromic and chemical properties compared to other spiropyrans.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-2-1-6(12(14)15)5-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
InChI-Schlüssel |
DCQFKBSQPWYVSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)









